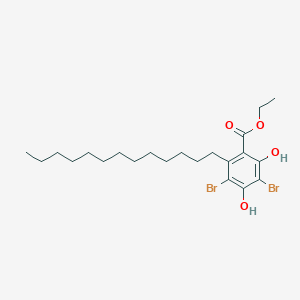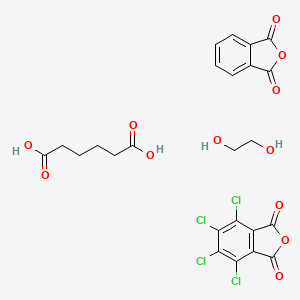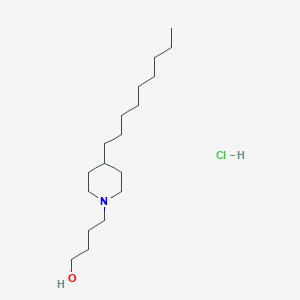
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- is a heterocyclic organic compound that features a pyridine ring with an acetyl group and a phenyl group attached. This compound is part of the tetrahydropyridine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- typically involves the reduction of pyridine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents. For instance, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, forming 1,4-dihydropyridines, which can then be oxidized to yield the desired tetrahydropyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reduction and cyclo-condensation reactions. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of Grignard reagents and subsequent treatment with acetic anhydride can produce substituted pyridines in good yields .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridinium salts.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The acetyl and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, acetic anhydride for acetylation, and various oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include substituted pyridines, dihydropyridines, and pyridinium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, similar compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are known to cross the blood-brain barrier and selectively target dopaminergic neurons, leading to neurotoxic effects . The exact mechanism for this compound may involve similar pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
Pyridine, 1-acetyl-1,2,3,6-tetrahydro-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
61340-76-9 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(6-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO/c1-11(15)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-5,7-9,13H,6,10H2,1H3 |
InChI Key |
LQVDJECJETZWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC=CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one](/img/structure/B14577596.png)


-lambda~5~-phosphanol](/img/structure/B14577622.png)




![Dioctyl [anilino(2-bromophenyl)methyl]phosphonate](/img/structure/B14577651.png)



![5-Methyl-3,3a,4,9-tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14577696.png)
